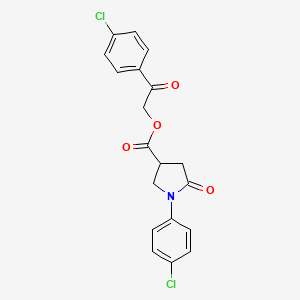
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by the presence of chlorophenyl groups and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and purification is achieved through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the chlorophenyl groups and has applications in materials science.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Similar in structure, this compound is used in the synthesis of pharmaceuticals.
5-(4-Chlorophenyl)-1,3,4-triazole: Known for its antiviral activity, this compound is used in medicinal chemistry.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be observed in similar compounds .
特性
分子式 |
C19H15Cl2NO4 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2NO4/c20-14-3-1-12(2-4-14)17(23)11-26-19(25)13-9-18(24)22(10-13)16-7-5-15(21)6-8-16/h1-8,13H,9-11H2 |
InChIキー |
BZRZHJTWOJYCSI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
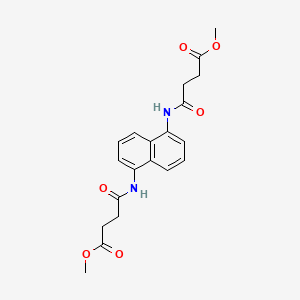
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
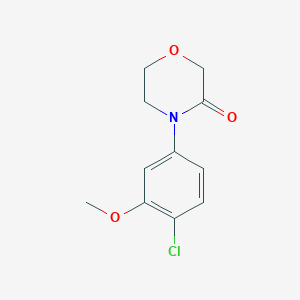
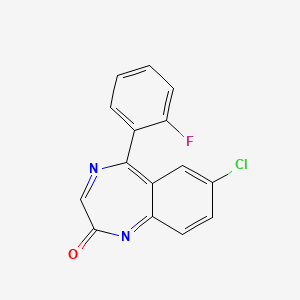
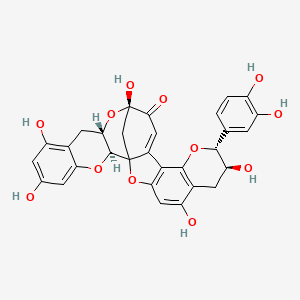
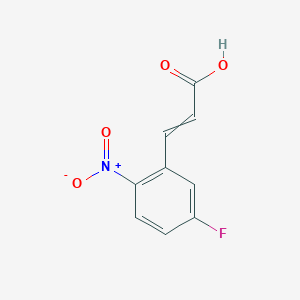

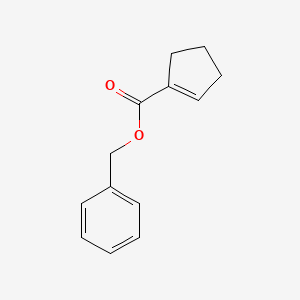
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
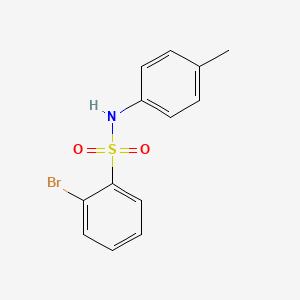


![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
